CID 71373329
Description
Key characteristics inferred from structurally similar compounds include:
- Molecular formula: Likely C₉H₅BrO₂S (based on CAS 7312-10-9) .
- Molecular weight: ~257.10 g/mol .
- Functional groups: Bromine substituent, carboxylic acid, and aromatic heterocycle (e.g., benzothiophene) .
- Therapeutic relevance: Potential applications as enzyme inhibitors (e.g., NAMPT inhibitors for anticancer agents) .
Properties
CAS No. |
63121-21-1 |
|---|---|
Molecular Formula |
C24H27CrO5P |
Molecular Weight |
478.4 g/mol |
InChI |
InChI=1S/C24H27O5P.Cr/c1-4-6-15-30(16-7-5-2,24(29-3)20-11-9-8-10-12-20)23(19-28)22(18-27)21(17-26)13-14-25;/h8-13H,4-7,15-16H2,1-3H3; |
InChI Key |
NQVKKTOYUNLDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=C(C1=CC=CC=C1)OC)(CCCC)C(=C=O)C(=C=O)C(=C=O)C=C=O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71373329 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves a series of chemical reactions that include the use of specific reagents and catalysts to achieve the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for the large-scale synthesis of the compound with consistent quality. The use of advanced technologies and equipment ensures that the compound is produced with minimal impurities and high yield.
Chemical Reactions Analysis
Types of Reactions: CID 71373329 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction and achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Scientific Research Applications
CID 71373329 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71373329 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action include signaling pathways, enzymatic reactions, and receptor interactions. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following table compares CID 71373329 with structurally related brominated heterocyclic carboxylic acids:
Key Observations :
Functional Analogues
This compound shares functional similarities with 1-(2-methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CAS 1254115-23-5), a piperazine derivative with applications in kinase inhibition :
Key Observations :
Pharmacological Performance
- Target Engagement: Brominated benzothiophenes show strong binding to NAMPT’s catalytic site, with IC₅₀ values in the nanomolar range .
- Toxicity Profile : Bromine substituents may increase hepatotoxicity, necessitating structural tweaks (e.g., methyl groups) to improve safety .
Q & A
Q. What methods validate this compound findings across multiple modalities?
- Methodological Answer :
- Cross-validation : Compare X-ray crystallography data with NMR-derived structures.
- Dose-response curves : Ensure bioactivity is consistent across cell lines (e.g., HEK293 vs. HeLa).
- Peer review : Pre-publish datasets on platforms like ChemRxiv for community feedback.
and emphasize replication and hierarchical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
